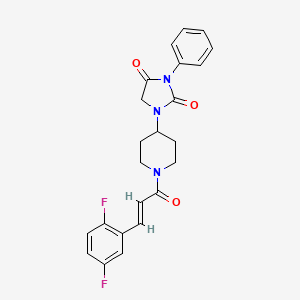

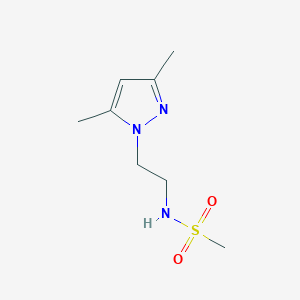

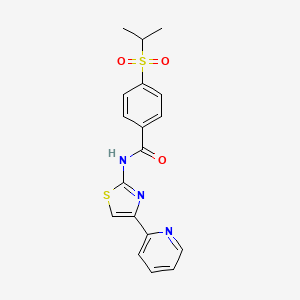

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups attached to the pyrazole ring, including a methanesulfonamide group and an ethyl group .

Molecular Structure Analysis

The molecular structure of similar pyrazole-based compounds has been characterized using techniques like single-crystal X-ray diffraction, as well as 1H and 13C NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

Pyrazole-based ligands have been studied for their catalytic properties in various chemical reactions. For example, they have been used in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts were found to significantly influence the catalytic activities .Applications De Recherche Scientifique

Organometallic Complex Synthesis

Research has focused on the synthesis of stable organopalladium(IV) complexes, which have shown potential in forming organopalladium(II) products through facile reductive elimination processes. This area of study provides insights into the mechanisms of complex formation and decomposition, which are crucial for developing new catalytic processes in organic synthesis (Brown, Byers, & Canty, 1990).

Ligand Design for Metal Coordination

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been investigated for their potential as ligands in metal coordination. This research sheds light on how small changes in molecular structure can significantly affect the torsion angles and hydrogen bonding patterns, influencing the overall stability and reactivity of the metal-ligand complexes (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Chemical Transformations

Studies on iridium complexes with tris(pyrazolyl)methane sulfonate ligands have demonstrated their efficacy in catalyzing the hydrogenation of unsaturated compounds under mild conditions. These findings contribute to the development of more efficient and selective catalytic processes for organic synthesis (Nagaraja, Nethaji, & Jagirdar, 2007).

Synthesis and Biological Activity

The synthesis and characterization of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been explored, revealing the structure-activity relationships that govern the cytotoxic activities of these complexes. This line of research is important for understanding the biological interactions of organometallic compounds and developing new therapeutic agents (Li, Song, Dai, & Tang, 2010).

Orientations Futures

The future directions for research on “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds could include further exploration of their synthesis methods, investigation of their potential applications in various fields such as catalysis and medicine, and detailed study of their physical and chemical properties. Additionally, more research is needed to understand their safety profile and potential hazards .

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-7-6-8(2)11(10-7)5-4-9-14(3,12)13/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHBHROGJCJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

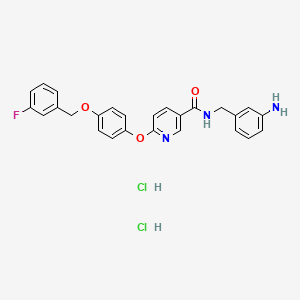

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)

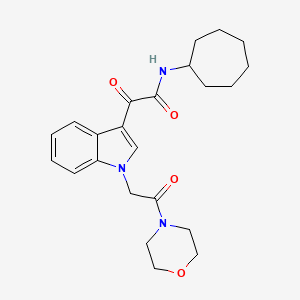

![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)

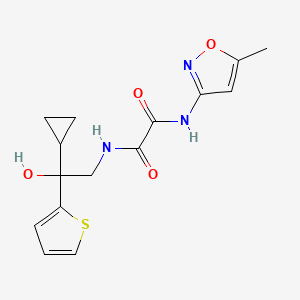

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)

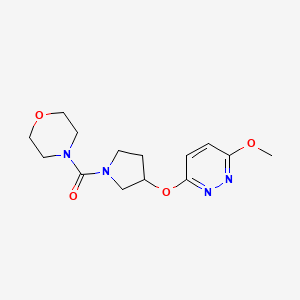

![2-[(Phenethylamino)sulfonyl]benzenaminium chloride](/img/structure/B2667112.png)

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)